molecular formula C30H52N4O7S B1254503 Halipeptin B

Halipeptin B

Cat. No. B1254503
M. Wt: 612.8 g/mol
InChI Key: GAJPPJIIJWAAGB-HSCPCXRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halipeptin B is a natural product found in Haliclona with data available.

Scientific Research Applications

Anti-Inflammatory Properties

Halipeptin B, along with Halipeptin A, isolated from the marine sponge Haliclona species, has been identified as possessing potent anti-inflammatory properties. In a study, Halipeptin A demonstrated approximately 60% inhibition of edema in mice, suggesting a significant anti-inflammatory potential for Halipeptin B as well (Randazzo et al., 2001).

Synthesis and Biological Evaluation

The total synthesis and biological evaluation of Halipeptins A and D, along with their analogues, have been conducted to explore their bioactive potential. These synthesized compounds, including Halipeptin B, have been shown to exhibit anti-inflammatory properties without cytotoxic effects against human cancer cells (Nicolaou et al., 2006).

Structural Revision and Synthesis

There has been a structural revision of Halipeptins, including Halipeptin B, which corrected the identification of its heterocyclic portion from an oxazetidine ring to a thiazoline unit. This revision is crucial for understanding the compound's structure and potential applications (Monica et al., 2002).

Total Syntheses of Halipeptins

The total syntheses of Halipeptins, including Halipeptin B, have been detailed, focusing on the development of their complex structures. This synthetic approach is essential for further exploration of their bioactive properties and potential therapeutic applications (Yu et al., 2006).

Stereocontrolled Synthesis

A stereocontrolled synthesis of a component of Halipeptins A and B, (2S,3S)-N-methyl-5-hydroxyisoleucine, has been achieved. This synthesis is pivotal for the study of Halipeptin B's structure and function (Hara et al., 2004).

properties

Product Name

Halipeptin B

Molecular Formula

C30H52N4O7S

Molecular Weight

612.8 g/mol

IUPAC Name

(1R,4S,7S,10S,14S)-4-[(2S)-4-hydroxybutan-2-yl]-10-[(2R,5S)-5-hydroxyoctan-2-yl]-1,3,7,11,11,14-hexamethyl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadec-15(18)-ene-2,5,8,12-tetrone

InChI

InChI=1S/C30H52N4O7S/c1-10-11-21(36)13-12-18(3)23-29(6,7)27(39)32-19(4)25-33-30(8,16-42-25)28(40)34(9)22(17(2)14-15-35)24(37)31-20(5)26(38)41-23/h17-23,35-36H,10-16H2,1-9H3,(H,31,37)(H,32,39)/t17-,18+,19-,20-,21-,22-,23-,30-/m0/s1

InChI Key

GAJPPJIIJWAAGB-HSCPCXRGSA-N

Isomeric SMILES

CCC[C@@H](CC[C@@H](C)[C@H]1C(C(=O)N[C@H](C2=N[C@@](CS2)(C(=O)N([C@H](C(=O)N[C@H](C(=O)O1)C)[C@@H](C)CCO)C)C)C)(C)C)O

Canonical SMILES

CCCC(CCC(C)C1C(C(=O)NC(C2=NC(CS2)(C(=O)N(C(C(=O)NC(C(=O)O1)C)C(C)CCO)C)C)C)(C)C)O

synonyms

halipeptin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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